molecular formula C5H8O3 B13878721 1,3-Dioxane-5-carboxaldehyde CAS No. 1210226-48-4

1,3-Dioxane-5-carboxaldehyde

Cat. No.: B13878721
CAS No.: 1210226-48-4
M. Wt: 116.11 g/mol
InChI Key: OFZDMIBBHVSHCI-UHFFFAOYSA-N
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Description

1,3-Dioxane-5-carboxaldehyde is an organic compound with the molecular formula C7H12O3 It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and an aldehyde group at the 5 position

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve mild temperatures and solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

1,3-Dioxane-5-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxane-5-carboxaldehyde involves its reactivity at the aldehyde group. The compound can form various intermediates through nucleophilic addition reactions, leading to the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A six-membered heterocyclic compound with two oxygen atoms but without the aldehyde group.

    1,3-Dithiane: Similar to 1,3-dioxane but with sulfur atoms replacing the oxygen atoms.

    1,3-Oxathiane: Contains both oxygen and sulfur atoms in the ring structure.

Uniqueness

1,3-Dioxane-5-carboxaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

1210226-48-4

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

1,3-dioxane-5-carbaldehyde

InChI

InChI=1S/C5H8O3/c6-1-5-2-7-4-8-3-5/h1,5H,2-4H2

InChI Key

OFZDMIBBHVSHCI-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)C=O

Origin of Product

United States

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